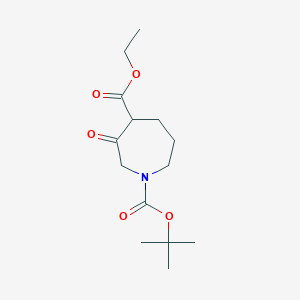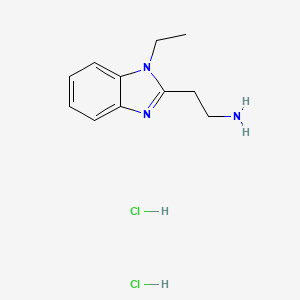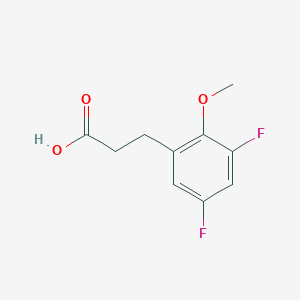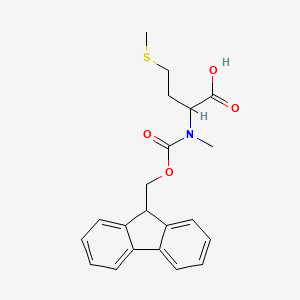
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
Übersicht
Beschreibung
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C14H23NO5 It is known for its unique structure, which includes a seven-membered azepane ring with tert-butyl and ethyl substituents, as well as two ester groups
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine, ethyl acetoacetate, and diethyl carbonate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the azepane ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.
Analyse Chemischer Reaktionen
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate and 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate share structural similarities.
Uniqueness: The presence of the tert-butyl and ethyl substituents, as well as the specific positioning of the ester groups, gives this compound unique chemical and physical properties that make it valuable for specific applications.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-oxoazepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)10-7-6-8-15(9-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZNGLKBJPCWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98977-38-9 | |
| Record name | 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)







![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
